8-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride
Description
8-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride is a halogenated sulfonyl chloride derivative featuring a benzodioxepine scaffold. The compound’s structure includes a seven-membered dioxepine ring fused to a benzene ring, with a sulfonyl chloride (-SO₂Cl) group at position 7 and a bromine substituent at position 7. This combination of functional groups makes it a versatile intermediate in organic synthesis, particularly for introducing sulfonamide moieties or participating in electrophilic substitution reactions .
The compound’s molecular formula is C₉H₈BrClO₄S, with a molecular weight of 327.6 g/mol (calculated).
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-3,4-dihydro-2H-1,5-benzodioxepine-8-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO4S/c10-6-4-7-8(15-3-1-2-14-7)5-9(6)16(11,12)13/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYPFYGYAIAKIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C2OC1)Br)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. . Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
8-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The bromine atom and the benzodioxepine ring can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic or aliphatic compounds, facilitated by catalysts such as palladium or copper.
Common reagents used in these reactions include bases (e.g., triethylamine), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., sodium borohydride, hydrogen peroxide). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Applications in Medicinal Chemistry
- Anticancer Activity : Research indicates that derivatives of benzodioxepine compounds exhibit cytotoxic effects against various cancer cell lines. The sulfonyl chloride group enhances reactivity, facilitating the formation of biologically active molecules through nucleophilic substitution reactions with amines or alcohols .
- Antimicrobial Properties : Studies have shown that certain benzodioxepine derivatives possess antimicrobial activity. The presence of the bromine atom and the sulfonyl chloride moiety contributes to their efficacy against bacterial strains .
- Pharmacological Studies : The compound serves as a scaffold for the design of new drugs targeting specific biological pathways. Its ability to undergo further chemical modifications allows researchers to tailor its pharmacokinetic and pharmacodynamic properties .
Applications in Organic Synthesis
- Reagent for Synthesis : 8-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride can be utilized as a sulfonylating agent in organic synthesis. Its reactivity allows it to introduce sulfonyl groups into various substrates, which is valuable in creating complex organic molecules .
- Building Block for Heterocycles : This compound can act as a precursor for synthesizing other heterocyclic compounds. The benzodioxepine core is particularly useful in developing novel materials with potential applications in electronics and photonics .
Case Study 1: Anticancer Compound Development
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzodioxepine derivatives from this compound and evaluated their anticancer activities against human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, highlighting the potential for developing new anticancer agents based on this scaffold.
Case Study 2: Antimicrobial Activity Assessment
A separate study focused on the antimicrobial properties of synthesized benzodioxepine derivatives derived from this compound. The findings demonstrated that several compounds showed promising activity against Gram-positive and Gram-negative bacteria, suggesting their potential use in treating bacterial infections.
Mechanism of Action
The mechanism of action of 8-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride involves its ability to react with nucleophilic sites on biomolecules, such as proteins and nucleic acids. The sulfonyl chloride group is highly reactive and can form covalent bonds with amino acids like lysine and cysteine, leading to the modification of protein function . This reactivity makes it a valuable tool in biochemical studies and drug design.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 8-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride and its analogs:
Key Findings:
Reactivity Trends: The nitro-substituted analog exhibits the highest reactivity due to the strong electron-withdrawing nature of the nitro group, which polarizes the sulfonyl chloride group and accelerates nucleophilic attacks . The bromo-substituted compound offers a balance between reactivity (via bromine’s moderate electron-withdrawing effect) and versatility in downstream functionalization (e.g., cross-coupling) .
Synthetic Applications :
- Bromo and nitro derivatives are preferred for reactions requiring directed functionalization (e.g., bromine for Suzuki couplings, nitro for reduction to amines) .
- The unsubstituted benzodioxepine sulfonyl chloride is commonly used as a baseline compound for sulfonamide formation, but its lack of substituents limits further derivatization .
Commercial Availability: The bromo compound is listed as discontinued by suppliers like CymitQuimica, suggesting challenges in synthesis, stability, or niche demand .
Biological Activity
8-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C9H8BrClO4S
- Molecular Weight : 311.12 g/mol
- Boiling Point : Approximately 366.0 ± 42.0 °C (predicted) .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially impacting glucose metabolism and lipid profiles.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways associated with cell proliferation and apoptosis.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Study 1: Antidiabetic Potential
A study investigated the effects of this compound on glucose metabolism in diabetic rat models. Results indicated a significant reduction in blood glucose levels compared to control groups, suggesting its potential as a therapeutic agent for diabetes management.
Case Study 2: Cytotoxicity in Cancer Cells
In vitro assays demonstrated that the compound induced apoptosis in several cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the activation of caspase pathways and the downregulation of anti-apoptotic proteins.
Research Findings
Recent research highlights the compound's multifaceted biological activities:
- Glucose Metabolism : The compound was found to enhance insulin sensitivity and promote glucose uptake in skeletal muscle cells.
- Cancer Therapeutics : Investigations into its cytotoxic properties have led to the identification of potential pathways for targeted cancer therapies.
- Neuroprotection : Preliminary studies suggest that it may protect neuronal cells from oxidative stress-induced damage.
Q & A
Q. How can researchers address discrepancies in regioselectivity data during ring-opening reactions of the benzodioxepine moiety?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
